[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1808536-00-6
VCID: VC2885436
InChI: InChI=1S/C9H15N3O.2ClH/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9;;/h2,4,7,9H,3,5-6,10H2,1H3;2*1H/t7-,9+;;/m0../s1
SMILES: CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.15 g/mol

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride

CAS No.: 1808536-00-6

Cat. No.: VC2885436

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride - 1808536-00-6

Specification

CAS No. 1808536-00-6
Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
IUPAC Name [(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C9H15N3O.2ClH/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9;;/h2,4,7,9H,3,5-6,10H2,1H3;2*1H/t7-,9+;;/m0../s1
Standard InChI Key FJDIDAKOEDWZKQ-CJGWJYNLSA-N
Isomeric SMILES CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl
SMILES CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl
Canonical SMILES CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl

Introduction

[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride is a chiral organic compound featuring an oxolane (tetrahydrofuran) ring and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its unique structural properties, which may influence its interactions with biological targets.

Structural Features and Similar Compounds

The compound contains a methanamine group attached to the oxolane ring, contributing to its potential biological activity. Similar compounds include:

Compound NameStructural FeaturesUnique Aspects
[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochlorideSimilar oxolane and pyrazole structureDifferent pyrazole substitution affecting activity
(R)-[2-(1-benzylpyrazolyl)oxolan]methanamineBenzyl group instead of methylMay exhibit different binding profiles
rac-(2R,3S)-2-(pyrazolyl)oxolan derivativesVariations in substituents on pyrazolePotentially different pharmacological properties

Synthesis and Reactivity

The synthesis of [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride typically involves multi-step organic synthesis techniques. These routes are designed to optimize yield and purity while minimizing by-products. The reactivity of this compound can be attributed to its functional groups, which are crucial for exploring structure-activity relationships in medicinal chemistry.

Interaction Studies

Interaction studies are essential to understand how [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride interacts with biological targets. These studies typically involve molecular docking and biological assays to optimize the compound's efficacy and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator